1-(1-Phenylethyl)imidazolidin-2-one belongs to the class of imidazolidinones, five-membered heterocyclic compounds containing two nitrogen atoms in the ring. It serves as a versatile chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are chiral molecules that are temporarily incorporated into an achiral molecule to direct a reaction in a stereoselective manner. [] 1-(1-Phenylethyl)imidazolidin-2-one, with its inherent chirality, allows for the control of stereochemistry in various organic reactions, leading to the formation of enantiomerically enriched compounds.
1-(1-Phenylethyl)imidazolidin-2-one is a compound belonging to the class of imidazolidinones, characterized by its unique structural features and potential applications in medicinal chemistry. This compound combines an imidazolidinone ring with a phenylethyl side chain, which contributes to its biological activity and synthetic utility. The compound is notable for its chiral nature, making it useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
The synthesis of 1-(1-Phenylethyl)imidazolidin-2-one can be achieved through several methods:
The Pd-catalyzed method is particularly effective due to its ability to create multiple stereocenters in a single step, allowing for the generation of complex structures efficiently. Additionally, the use of different coupling partners can be tailored to achieve specific derivatives with desired properties .
The molecular structure of 1-(1-Phenylethyl)imidazolidin-2-one consists of an imidazolidinone ring fused with a phenylethyl group. The presence of the nitrogen atoms in the ring contributes to its basic properties and reactivity.
The molecular formula is , with a molecular weight of approximately 219.26 g/mol. The compound features a chiral center, which is crucial for its applications in asymmetric synthesis.
1-(1-Phenylethyl)imidazolidin-2-one participates in various chemical reactions, including:
The use of this compound in aldol reactions allows chemists to manipulate stereochemistry effectively, making it valuable for synthesizing complex organic molecules.
The mechanism of action for 1-(1-Phenylethyl)imidazolidin-2-one typically involves its role as a chiral auxiliary or ligand in catalysis. In asymmetric synthesis, it facilitates the formation of specific enantiomers by stabilizing transition states that lead to favored pathways.
Studies indicate that utilizing this compound can significantly enhance enantioselectivity in reactions, leading to high yields of optically active products .
1-(1-Phenylethyl)imidazolidin-2-one is generally characterized by:
The compound exhibits basic properties due to the nitrogen atoms within the imidazolidinone ring. It can participate in nucleophilic substitution reactions and is stable under standard laboratory conditions.
Relevant data on melting point and boiling point are often specific to the synthesized form but generally fall within typical ranges for similar compounds.
1-(1-Phenylethyl)imidazolidin-2-one finds applications primarily in:
Research continues into expanding its applications across various fields, particularly in developing new synthetic methodologies and exploring its biological activity further .
The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enables efficient 5-exo-dig cyclization of propargylic ureas under ambient conditions, providing robust access to 1-(1-phenylethyl)imidazolidin-2-ones. This metal-free methodology operates at room temperature with short reaction times (typically 0.5–3 hours), achieving high chemo- and regioselectivity (>90% yield in optimized cases) [9]. The reaction proceeds via nucleophilic attack of the urea nitrogen on the activated alkyne, followed by proton transfer and ring closure. Catalyst screening reveals that BEMP outperforms traditional bases (e.g., DBU, K₂CO₃) due to its strong nucleophilicity and low basicity, minimizing side reactions like alkyne hydration [9]. Substrate scope analysis indicates tolerance for para-substituted aryl groups (electron-donating: OMe, Me; electron-withdrawing: Cl, CF₃) on the phenylethyl moiety, though sterically hindered ortho-substituted derivatives show reduced cyclization efficiency [9].
Table 1: Organocatalysts for Intramolecular Hydroamidation
Catalyst | Reaction Time (h) | Yield (%) | Temperature (°C) |
---|---|---|---|
BEMP | 0.5–3 | 85–95 | 25 |
TBAF | 1–4 | 75–88 | 25 |
DBU | 3–8 | 40–65 | 25 |
K₂CO₃ | 12–24 | 30–55 | 80 |
1-Phenylethylamine (α-PEA) serves as a privileged chiral auxiliary for constructing the stereogenic center in 1-(1-phenylethyl)imidazolidin-2-ones. Resolution of rac-α-PEA via diastereomeric salt formation with chiral acids (e.g., tartaric acid, N-tosylphenylalanine) delivers enantiopure (R)- or (S)-α-PEA (>99% ee), which is subsequently incorporated into ureido intermediates [4]. Nucleophilic addition of α-PEA to isocyanates generates propargylic ureas with defined stereochemistry, where the chiral benzylic position dictates diastereoselectivity during cyclization. Studies confirm that steric bulk adjacent to the urethane nitrogen influences cyclization kinetics and stereochemical outcomes—bulky N-aryl substituents enhance de values (up to 95%) by restricting rotational freedom in transition states [4]. Post-cyclization, the chiral auxiliary may be retained as part of the imidazolidinone framework or cleaved via hydrogenolysis (Pd/C, H₂) to yield enantiopure imidazolidin-2-ones bearing unsubstituted nitrogen [4].
Table 2: Chiral Auxiliaries in Imidazolidinone Synthesis
Auxiliary Source | Resolution Method | Final de (%) | Key Application |
---|---|---|---|
(R)-α-PEA | Diastereomeric salts | 90–95 | Cyclization control |
(S)-α-PEA | Lipase acylation | 88–93 | Ureido intermediates |
Atropisomeric BINOLs | DKR | >99 | Axial chirality transfer |
Candida antarctica lipase B (CALB) enables kinetic resolution (KR) of racemic 1-(1-phenylethyl)imidazolidin-2-one precursors via enantioselective N-acylation. Using isopropyl 2-alkoxyacetates (e.g., methoxyacetate, propoxyacetate) as acyl donors, CALB selectively acylates the (R)-enantiomer of amines or alcohols, yielding (R)-amides/(S)-alcohols with >99% ee under continuous-flow conditions [4] [6]. This strategy is integrated with organocatalytic cyclization: propargylic ureas derived from KR-resolved α-PEA undergo BEMP-mediated cyclization without racemization, delivering enantiopure imidazolidinones (ee >98%) [6]. Tetrabutylammonium fluoride (TBAF) complements enzymatic methods by catalyzing 5-exo-dig cyclizations in aqueous media, facilitating one-pot enzymatic-organocatalytic cascades [6]. Recent advances exploit CALB in dynamic kinetic resolution (DKR) systems using ruthenium racemization catalysts (e.g., Shvo’s catalyst), enabling theoretical yields of 100% for enantiopure imidazolidinone derivatives [4] [6].
Table 3: Enzymatic Strategies for Stereoselective Derivatization
Enzyme/Agent | Reaction | Substrate Specificity | ee (%) |
---|---|---|---|
CALB | N-Acylation | Primary amines | >99 |
TBAF | 5-exo-dig cyclization | Propargylic ureas | – |
Ru hydrides | Racemization | Benzylic amines | – |
DKR overcomes the inherent 50% yield limitation of kinetic resolution by combining in situ racemization with enantioselective transformation. For 1-(1-phenylethyl)imidazolidin-2-one synthesis, ruthenium catalysts (e.g., [Ru(CO)₂Cl₂]₂) racemize stereolabile rac-1-(1-phenylethyl)ureas via reversible dehydrogenation-hydrogenation at the benzylic position, while CALB concurrently acylates the (R)-enantiomer with isopropyl methoxyacetate [4] [7]. This tandem process affords (R)-N-acylated imidazolidinone precursors in >95% yield and >99% ee, which undergo cyclization to non-racemic imidazolidin-2-ones. Racemization kinetics must outpace the faster enantiomer’s acylation rate (kᵣₐc > kᵣₐcₜᵢᵥₑ), requiring precise temperature control (60–80°C) [7]. Alternatively, dynamic kinetic asymmetric transformation (DyKAT) employs single catalysts (e.g., chiral Pd complexes) to epimerize substrates and control stereoselectivity during cyclization. DyKAT is particularly effective for axially chiral biaryl-derived imidazolidinones, where rotational barriers (>30 kcal/mol) permit isolable atropisomers [3] [7].
Table 4: DKR Systems for Imidazolidinone Precursors
Racemization Catalyst | Resolution Agent | Yield (%) | ee (%) | Key Challenge |
---|---|---|---|---|
[Ru(CO)₂Cl₂]₂ | CALB/isopropyl acetate | 92–99 | >99 | Temperature sensitivity |
Pd nanoparticles | CALB/ethoxyacetate | 85–93 | 97–99 | Catalyst deactivation |
Shvo’s catalyst | Chiral amine | 90–95 | >99 | Substrate scope |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8